molecular formula C19H19ClN2O2 B5733340 N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide

货号 B5733340
分子量: 342.8 g/mol
InChI 键: CIYATIJQZQNXPN-RMKNXTFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a therapeutic agent. It is a selective inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. MLN4924 has been shown to have anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials.

作用机制

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide exerts its anti-tumor effects by inhibiting the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 conjugation is an important step in the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide-mediated inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which in turn leads to the activation of the cullin-RING ligases (CRLs). CRLs are involved in the degradation of a wide range of regulatory proteins, including those involved in cell cycle progression and apoptosis. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide-induced activation of CRLs ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important feature of cancer therapy, as tumors require a blood supply in order to grow and metastasize. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has also been shown to induce DNA damage and activate the DNA damage response pathway, which is important for maintaining genomic stability. Finally, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to modulate the immune response, suggesting that it may have potential as an immunotherapy agent.

实验室实验的优点和局限性

One advantage of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide as a research tool is its specificity for the NAE enzyme. This allows for the selective inhibition of the ubiquitin-proteasome pathway, without affecting other cellular processes. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been shown to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide is its relatively short half-life, which may limit its efficacy in vivo. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide may have off-target effects on other enzymes involved in the ubiquitin-proteasome pathway, which could complicate data interpretation.

未来方向

There are a number of potential future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide. One area of interest is the development of combination therapies that incorporate N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide with other anti-cancer agents. This approach may enhance the efficacy of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide and reduce the likelihood of drug resistance. Another area of interest is the identification of biomarkers that can predict response to N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide treatment. This could help to identify patients who are most likely to benefit from N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide therapy. Finally, there is interest in the development of second-generation NAE inhibitors that may have improved pharmacokinetic properties and greater selectivity.

合成方法

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide involves a multi-step process, starting with the reaction of 3-chloro-4-(4-morpholinyl)aniline with ethyl acrylate to form the corresponding ester. This ester is then hydrolyzed to yield the carboxylic acid, which is subsequently converted to the amide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has also been shown to enhance the activity of other anti-cancer agents, such as cisplatin and doxorubicin. In addition, N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide has demonstrated anti-tumor activity in animal models of cancer, including breast, lung, and pancreatic cancer.

属性

IUPAC Name

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-17-14-16(7-8-18(17)22-10-12-24-13-11-22)21-19(23)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,21,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYATIJQZQNXPN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-chloro-4-morpholin-4-ylphenyl)-3-phenylprop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。